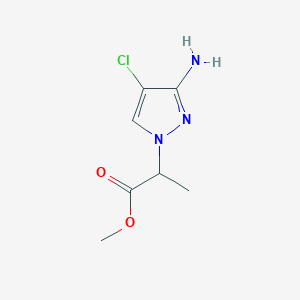

methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a chlorine atom, making it a valuable scaffold for the development of various heterocyclic systems.

Preparation Methods

The synthesis of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with methyl acrylate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of solvents like dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents on the pyrazole ring play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects . The compound may inhibit or activate various signaling pathways, depending on its specific interactions with the molecular targets .

Comparison with Similar Compounds

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

3-Amino-4-chloropyrazole: A precursor in the synthesis of the target compound, known for its use in heterocyclic chemistry.

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate: A similar compound lacking the chlorine substituent, which may exhibit different reactivity and biological properties.

Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate: Another related compound with a different substitution pattern on the pyrazole ring, affecting its chemical behavior and applications.

Biological Activity

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate (CAS 70470-95-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metalloproteinases. This article delves into its synthesis, structure-activity relationships (SAR), and biological implications based on recent research findings.

- Molecular Formula : C7H10ClN3O2

- Molar Mass : 203.63 g/mol

- CAS Number : 70470-95-0

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of pyrazole derivatives, including this compound, to explore their inhibitory effects on meprin enzymes, which are implicated in various diseases such as cancer and vascular disorders. The SAR analysis indicates that modifications at specific positions of the pyrazole ring can significantly influence the potency and selectivity of these compounds against meprin α and β enzymes .

Table 1: Structure-Activity Relationship Insights

| Compound | Meprin α Inhibition | Meprin β Inhibition | Selectivity Ratio |

|---|---|---|---|

| This compound | High | Moderate | Favorable |

| Other Pyrazole Derivatives | Variable | Variable | Depends on substitution |

Inhibition of Meprin Enzymes

This compound has been identified as a potent inhibitor of meprin α, showing superior selectivity over meprin β. This selectivity is crucial since meprin α has been linked to pro-migratory processes in cancer progression, while meprin β is associated with neurodegenerative diseases like Alzheimer’s . The ability of this compound to selectively inhibit meprin α suggests its potential as a therapeutic agent in treating conditions where meprin α is upregulated.

Case Studies

A study highlighted the effectiveness of this compound in inhibiting cell migration in colorectal cancer models. The results indicated a significant reduction in cell migration rates, suggesting that this compound could serve as a potential anti-metastatic agent .

Toxicity and Safety Profile

In vitro assays have assessed the cytotoxicity of this compound against human fibroblast cells. The compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Properties

Molecular Formula |

C7H10ClN3O2 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

methyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |

InChI |

InChI=1S/C7H10ClN3O2/c1-4(7(12)13-2)11-3-5(8)6(9)10-11/h3-4H,1-2H3,(H2,9,10) |

InChI Key |

PAZMMNLAZRVLRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.